molecular formula C11H12O3 B15305481 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol

Cat. No.: B15305481
M. Wt: 192.21 g/mol
InChI Key: UJDXCTIQYOIVMF-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol (CAS: 125872-73-3) is an allylic alcohol derivative featuring a 2,3-dihydrobenzo[1,4]dioxin core. This compound is primarily utilized as a synthetic intermediate in photoredox/nickel dual catalysis reactions. For example, it undergoes C–H functionalization with diethyl 4-isopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate under blue LED irradiation to yield (E)-6-(4-methylpent-1-en-1-yl)-2,3-dihydrobenzo[b][1,4]dioxin with 72% efficiency . Its structure combines a rigid dioxane ring with a propenol chain, conferring reactivity in cross-coupling and oxidation reactions.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol

InChI

InChI=1S/C11H12O3/c12-5-1-2-9-3-4-10-11(8-9)14-7-6-13-10/h1-4,8,12H,5-7H2/b2-1+

InChI Key

UJDXCTIQYOIVMF-OWOJBTEDSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=C/CO

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=CCO

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the benzodioxane moiety or the prop-2-en-1-ol group, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Modifications

1,3,4-Oxadiazole Derivatives

Compounds such as N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (18) and N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(bromo)benzamide (21) () replace the allylic alcohol with a 1,3,4-oxadiazole ring linked to benzamide groups. These derivatives exhibit higher molecular weights (e.g., ~400–450 g/mol) and are synthesized via coupling reactions using EDCI or HATU catalysts. Unlike the target compound, these solids (95–100% purity) are designed for Ca²⁺/calmodulin inhibition, indicating divergent biological applications .

Pyrazole and Triazole Derivatives

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde () introduces a pyrazole ring with an aldehyde group. This compound’s reactivity is tailored for electrophilic substitutions, contrasting with the allylic alcohol’s propensity for catalytic coupling.

Alcohol and Amino Alcohol Derivatives

3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol (CAS: 613656-44-3)

This amino alcohol derivative () replaces the allylic double bond with a saturated chain and an amino group. The addition of a basic amine (pKa ~9–10) increases water solubility compared to the hydrophobic allylic alcohol. It is used in pharmaceutical intermediates, highlighting its role in drug discovery .

(1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol (CAS: 1028527-87-8)

A stereoisomeric amino alcohol () with a chiral center, this compound demonstrates the influence of stereochemistry on biological activity. Its molecular weight (209.24 g/mol) is comparable to the target compound, but the amino group enables salt formation (e.g., hydrochloride) for improved stability .

Carbonyl-Containing Derivatives

(E)-3-(2-Chloro-6-methyl-3-quinolyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one

This α,β-unsaturated ketone () replaces the hydroxyl group with a ketone and introduces a quinoline moiety. The conjugated system enhances UV absorption and reactivity in Michael additions, diverging from the allylic alcohol’s reducing properties .

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propiolic acid

A propiolic acid derivative () with a terminal alkyne group, this compound is used in click chemistry. Its acidity (pKa ~2–3) contrasts with the neutral alcohol, enabling carboxylate salt formation .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Physical State Key Functional Groups
Target Compound C₁₁H₁₂O₃ 192.21 Colorless oil Allylic alcohol
1,3,4-Oxadiazole Derivative (18) C₁₈H₁₅N₃O₄S 369.39 White solid Oxadiazole, thiomethoxy
3-Amino-3-(dihydrodioxin)propan-1-ol C₁₁H₁₅NO₃ 209.24 Solid Amino alcohol
Pyrazole-4-carbaldehyde C₁₇H₁₃N₂O₃ 293.30 Solid Pyrazole, aldehyde

Key Observations :

  • The target compound’s low molecular weight and liquid state facilitate its use in solution-phase reactions.
  • Solid derivatives (e.g., oxadiazoles) exhibit higher thermal stability, suited for storage and formulation.

Biological Activity

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C12H12O3
  • Molecular Weight : 204.22 g/mol
  • CAS Number : Not specified in the sources.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Antimicrobial Activity : Several studies have indicated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit significant antimicrobial properties. For instance, compounds related to this structure have shown potent inhibition against Mycobacterium tuberculosis by targeting DprE1, an essential enzyme for cell wall synthesis in mycobacteria .
  • Antioxidant Properties : The compound has been noted for its antioxidant activity, which can mitigate oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases.
  • Anti-inflammatory Effects : Research has demonstrated that similar compounds can modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.

Antimycobacterial Activity

A study identified a series of compounds based on the 2,3-dihydrobenzo[b][1,4]dioxin scaffold that exhibited potent DprE1 inhibition. The minimum inhibitory concentrations (MICs) were reported to be significantly lower than those of conventional antibiotics, indicating a promising avenue for tuberculosis treatment .

Antibacterial and Antifungal Investigation

Recent investigations into tri-fluorinated chalcones derived from the 2,3-dihydrobenzo[b][1,4]dioxin structure revealed strong antibacterial and antifungal activities. The studies correlated these activities with molecular descriptors such as LUMO energy levels and band gap energies .

Data Tables

Biological ActivityCompoundTargetEffectiveness
AntimicrobialDprE1 InhibitorsMycobacterium tuberculosisPotent inhibition observed
AntibacterialTri-fluorinated ChalconesVarious bacterial strainsSignificant activity reported
AntifungalChalcone DerivativesFungal pathogensEffective against multiple strains

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step processes such as Claisen-Schmidt condensation or Friedel-Crafts acylation. Key optimizations include:

  • Catalyst Selection : Acid catalysts (e.g., H₂SO₄) for keto-enol tautomerization .
  • Temperature Control : Maintaining 60–80°C to minimize side reactions like polymerization .
  • Purification : Use of column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the compound .
    • Critical Parameters : Monitor reaction progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • FT-IR : Confirm hydroxyl (broad peak ~3200–3500 cm⁻¹) and conjugated carbonyl (C=O stretch ~1680 cm⁻¹) groups .
  • NMR : ¹H NMR (CDCl₃) shows aromatic protons at δ 6.7–7.2 ppm (dihydrodioxin ring) and allylic protons at δ 4.2–4.5 ppm (prop-2-en-1-ol chain). ¹³C NMR identifies quaternary carbons in the dihydrodioxin ring (~148 ppm) .
  • Mass Spectrometry : ESI-MS (m/z 246.1 [M+H]⁺) confirms molecular weight .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Methodological Answer :

  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months). Monitor via HPLC for purity loss.
  • Degradation Pathways : Photo-oxidation of the allylic alcohol group forms a ketone derivative (confirmed via LC-MS) .
  • Storage Recommendations : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation .

Q. What preliminary bioactivity screens are recommended to assess its pharmacological potential?

  • Methodological Answer :

  • Cytotoxicity Assays : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Test against COX-2 or kinases using fluorescence-based activity assays .
  • Antimicrobial Screening : Broth microdilution for MIC values against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding to targets like PD-L1 (PDB: 5J89). Focus on hydrogen bonding with the dihydrodioxin ring .
  • QSAR Analysis : Correlate substituent electronegativity (Hammett constants) with cytotoxicity using ML models (e.g., Random Forest) .
  • MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (GROMACS) over 100 ns .

Q. What strategies resolve contradictory bioactivity data across different experimental models?

  • Methodological Answer :

  • Orthogonal Assays : Compare results from SPR (binding affinity) and cell-based reporter assays (functional activity) to rule out false positives .
  • Metabolic Profiling : Use hepatocyte microsomes to identify species-specific metabolism (e.g., CYP450-mediated oxidation) .
  • Dose-Response Refinement : Apply Hill slope analysis to distinguish partial agonists from non-specific toxicity .

Q. How does stereoelectronic tuning of the allylic alcohol moiety influence target selectivity?

  • Methodological Answer :

  • Synthetic Modifications : Introduce methyl/fluoro groups at the β-position to alter electron density.
  • Pharmacophore Mapping : Overlay analogs with co-crystallized ligands (e.g., EGFR inhibitors) using PyMOL .
  • Activity Cliffs : Identify abrupt changes in IC₅₀ with minor structural changes (e.g., OH → OMe substitution) .

Q. What experimental and computational methods validate the compound’s role in modulating oxidative stress pathways?

  • Methodological Answer :

  • ROS Detection : Use DCFH-DA fluorescence in H₂O₂-treated cells. Compare with N-acetylcysteine controls .
  • Transcriptomics : RNA-seq to identify upregulated antioxidant genes (e.g., NRF2, SOD1) .
  • Pathway Enrichment : STRING database analysis of differentially expressed proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.